molecular formula C9H14N4O B2633305 6-(4-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one CAS No. 1600872-73-8

6-(4-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2633305
CAS No.: 1600872-73-8
M. Wt: 194.238
InChI Key: QJFMUUQNKBATSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one (CAS 1600872-73-8) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. This compound, with the molecular formula C9H14N4O and a molecular weight of 194.23, serves as a versatile chemical intermediate . Its core structure, featuring a dihydropyrimidin-4-one scaffold linked to a 4-methylpiperazine group, is frequently explored in structure-activity relationship (SAR) studies. Recent scientific investigations highlight the critical role of this dihydropyrimidinone scaffold in the design and synthesis of potent, non-peptide, non-covalent inhibitors of Cathepsin C (Cat C) . Cathepsin C is a key enzyme responsible for activating several neutrophil serine proteases (NSPs), making it a promising therapeutic target for a range of inflammatory and autoimmune conditions, such as acute pancreatitis and rheumatoid arthritis . Research indicates that compounds based on this scaffold can exhibit strong inhibitory activity against Cat C, interfering with the maturation of NSPs and thereby producing an overall anti-inflammatory effect . The incorporation of the 4-methylpiperazin-1-yl moiety at the 6-position of the dihydropyrimidinone ring is a key structural feature that contributes to effective binding within the enzyme's active site, optimizing interactions for enhanced potency and selectivity . As such, this compound represents a valuable building block for researchers engaged in drug discovery programs focused on innovative anti-inflammatory therapies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-12-2-4-13(5-3-12)8-6-9(14)11-7-10-8/h6-7H,2-5H2,1H3,(H,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFMUUQNKBATSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one typically involves the reaction of 4-methylpiperazine with a suitable pyrimidinone precursor. One common method involves the cyclization of a precursor compound under acidic or basic conditions to form the dihydropyrimidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the dihydropyrimidinone moiety to a more saturated form.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Anticancer Activity

Research indicates that 6-(4-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one exhibits promising anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines, particularly those expressing receptor tyrosine kinases. For instance, a study demonstrated that derivatives of this compound could selectively target RET-positive non-small cell lung cancer cells, showcasing its potential as a targeted therapeutic agent against certain cancer types .

Antimicrobial Properties

The compound has also shown significant antimicrobial activity against various bacterial strains. In vitro studies have reported effective inhibition of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin. This suggests its potential utility in developing new antimicrobial agents .

Case Study 1: Targeting RET Kinase

A notable study focused on the efficacy of this compound in targeting the RET kinase pathway in thyroid carcinoma and non-small cell lung cancer. The results indicated strong inhibitory effects on both wild-type and mutant forms of RET, leading to reduced tumor growth in xenograft models. This research highlights the compound's potential as a lead for developing RET inhibitors .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of this compound against clinical isolates of bacteria. The findings revealed that the compound effectively inhibited bacterial growth at low concentrations, suggesting its viability as a new class of antimicrobial agents .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits cancer cell lines expressing RET; potential for targeted therapy
Antimicrobial ActivityEffective against Staphylococcus aureus and Escherichia coli
Mechanism of ActionModulates enzyme/receptor activity; inhibits specific kinases

Mechanism of Action

The mechanism of action of 6-(4-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Core Structure Variations

The dihydropyrimidinone core distinguishes 6-(4-methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one from analogs with alternative heterocyclic backbones:

Compound Core Structure Key Substituent Biological Relevance
This compound 3,4-Dihydropyrimidin-4-one 6-(4-Methylpiperazin-1-yl) Potential kinase inhibition (inferred from analogs)
AZD1775 (MK-1775) Pyrazolo[3,4-d]pyrimidin-3-one 6-{[4-(4-Methylpiperazin-1-yl)phenyl]amino} Wee1 kinase inhibitor (clinical candidate)
8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (44g) Pyrido[3,4-d]pyrimidin-4(3H)-one 8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl) Synthetic intermediate; reductive amination used
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Piperidin-1-yl ethyl chain with benzisoxazole Structural complexity for target engagement

Piperazine substituents at the 6-position (vs. 7- or 8-positions in other cores) may optimize steric interactions with target proteins .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The 4-methylpiperazine group enhances water solubility via basic amine protonation, a feature shared with AZD1775 .
  • Metabolic Stability : Piperazine rings are susceptible to CYP450 oxidation; methyl or ethyl substituents (e.g., 4-methyl in the target compound) may slow degradation compared to unsubstituted piperazines .

Biological Activity

6-(4-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a piperazine ring and a dihydropyrimidinone moiety, which contribute to its unique pharmacological properties. Research has indicated that this compound may exhibit various biological activities, including antimicrobial and anticancer effects.

  • Molecular Formula : C₉H₁₄N₄O
  • Molecular Weight : 194.23 g/mol
  • IUPAC Name : 4-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one
  • InChI Key : AHPJSSNVWUUNST-UHFFFAOYSA-N

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways depend on the specific application and target.

Anticancer Activity

Research has demonstrated that derivatives of dihydropyrimidinones, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : Studies have shown that compounds similar to this compound can inhibit cell growth in human gastric cancer cell lines with IC₅₀ values ranging from 0.5 to 1.0 µg/mL .
CompoundCell Line TestedIC₅₀ (µg/mL)
This compoundSGC-79010.61 ± 0.19
Similar CompoundA5490.51 ± 0.13
Similar CompoundHepG21.07 ± 0.22

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against a range of bacterial strains, indicating potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the piperazine ring or the pyrimidine moiety can significantly influence its potency and selectivity towards different biological targets .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis : The compound is synthesized through cyclization reactions involving appropriate precursors under controlled conditions, often using acid or base catalysis .
  • Biological Evaluation : In vitro studies have shown that modifications to the piperazine ring can enhance the anticancer efficacy of the compound against specific cancer cell lines .
  • Molecular Docking Studies : Computational studies suggest that the compound interacts favorably with key residues in target proteins involved in cancer progression .

Q & A

Q. What computational approaches predict thermal decomposition pathways during storage or processing?

  • Methodology : Apply density functional theory (DFT) to model bond dissociation energies (BDEs) for labile groups (e.g., piperazinyl C-N bonds). Validate predictions via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.